Product packaging for 1-cyclopropylbutan-1-ol(Cat. No.:CAS No. 4426-61-3)

1-cyclopropylbutan-1-ol

Cat. No.: B6148333
CAS No.: 4426-61-3
M. Wt: 114.19 g/mol
InChI Key: WVALFCMAGSOASB-UHFFFAOYSA-N
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Description

1-Cyclopropylbutan-1-ol is a chiral alcohol that serves as a valuable intermediate in advanced organic synthesis and pharmaceutical research. Compounds featuring a cyclopropane ring attached to a chiral alcohol center, such as the related 1-cyclopropylethan-1-ol, are recognized for their utility as building blocks in constructing more complex molecular architectures . The cyclopropyl group is a prominent motif in medicinal chemistry due to its ability to influence a molecule's potency, metabolic stability, and conformational properties. Research Applications and Synthetic Value: This compound is primarily used as a synthetic intermediate. The structure of this compound, featuring a hydroxyl group on a carbon chain adjacent to a cyclopropane ring, suggests its potential application in synthetic pathways similar to those used for other cyclopropyl alcohols. For instance, related compounds like 1-cyclopropyl- trans -2-buten-1-ol have been documented as key precursors in the multi-step synthesis of biologically active molecules, such as insect pheromones like 8,10-dodecadienol . This demonstrates the role of such cyclopropyl alcohols in forming complex, unsaturated hydrocarbon chains. Furthermore, the chiral center makes it a candidate for the synthesis of enantiomerically pure compounds, including pharmaceuticals and agrochemicals. Its structure also implies potential use in exploring structure-activity relationships (SAR) or as a starting material for synthesizing amino alcohols, analogous to compounds like 2-Amino-4-cyclopropylbutan-1-ol . Handling and Safety: Although specific handling data for this compound is not available, structurally similar alcohols are often classified as flammable liquids. It is essential to handle this material with appropriate safety precautions. Refer to the specific Safety Data Sheet (SDS) for detailed hazard and handling instructions. Disclaimer: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4426-61-3

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

1-cyclopropylbutan-1-ol

InChI

InChI=1S/C7H14O/c1-2-3-7(8)6-4-5-6/h6-8H,2-5H2,1H3

InChI Key

WVALFCMAGSOASB-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1CC1)O

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Cyclopropylbutan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections for 1-Cyclopropylbutan-1-ol

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally breaking down the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, two primary disconnections are considered, both focusing on the formation of the crucial carbon-carbon bond at the C1 position or the generation of the alcohol functionality itself.

Disconnection A: C1-C2 Bond Cleavage

This strategy involves disconnecting the bond between the cyclopropyl (B3062369) group and the butanol chain. This leads to a cyclopropyl-containing nucleophile and a butanal-derived electrophile, or vice versa.

Pathway A1: This pathway identifies cyclopropyl magnesium bromide (a Grignard reagent) and butanal as key synthons. The forward synthesis would involve the nucleophilic addition of the Grignard reagent to the aldehyde.

Pathway A2: Alternatively, a propyl nucleophile, such as propyl magnesium bromide, could be reacted with cyclopropyl carboxaldehyde.

Disconnection B: C-O Bond Cleavage (Functional Group Interconversion)

This approach focuses on the reduction of a carbonyl precursor.

Pathway B1: The target alcohol can be obtained by the reduction of 1-cyclopropylbutan-1-one (B1266937). This ketone precursor then becomes the new synthetic target.

These disconnections form the basis for the synthetic strategies detailed in the following sections.

Organometallic Approaches in the Formation of the C-C Bond at C1

Organometallic reagents are indispensable for the formation of carbon-carbon bonds. libretexts.org Their high nucleophilicity allows for efficient addition to carbonyl compounds, a key step in many syntheses of this compound.

Grignard Reagent-Mediated Additions to Cyclopropyl Ketones

Grignard reagents, with the general formula RMgX, are powerful nucleophiles capable of adding to the electrophilic carbon of a carbonyl group. mnstate.edusigmaaldrich.com In the context of synthesizing this compound, this involves the reaction of a propyl Grignard reagent with a cyclopropyl ketone.

The reaction of propylmagnesium bromide with cyclopropyl methyl ketone would, after an acidic workup, yield the desired this compound. The mechanism involves the nucleophilic attack of the propyl anion equivalent on the carbonyl carbon of the ketone, forming a magnesium alkoxide intermediate. Subsequent protonation furnishes the tertiary alcohol.

Reactant 1Reactant 2Product
Propylmagnesium BromideCyclopropyl Methyl KetoneThis compound

It is crucial to perform the reaction under anhydrous conditions as Grignard reagents are highly basic and will react with protic solvents like water. sigmaaldrich.com

Lithium Reagent-Based Nucleophilic Additions

Organolithium reagents (RLi) are even more reactive nucleophiles than their Grignard counterparts. masterorganicchemistry.com The synthesis of this compound can be achieved by the addition of propyllithium to cyclopropyl carboxaldehyde.

Similar to the Grignard reaction, the organolithium reagent adds to the carbonyl carbon. The resulting lithium alkoxide is then protonated in a separate workup step to yield the final alcohol. masterorganicchemistry.com

ReagentSubstrateIntermediateProduct
PropyllithiumCyclopropyl CarboxaldehydeLithium 1-cyclopropylbutoxideThis compound

The high reactivity of organolithium reagents necessitates careful control of reaction conditions, often requiring low temperatures to prevent side reactions. youtube.com

Kulinkovich Cyclopropanation and its Derivatives for Alcohol Formation

The Kulinkovich reaction offers a distinct and powerful method for the synthesis of cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst. organic-chemistry.orgwikipedia.org While the classic Kulinkovich reaction typically yields 1-substituted cyclopropanols, modifications and related methodologies can be adapted for the synthesis of more complex structures. orgsyn.org

The reaction proceeds through a titanacyclopropane intermediate, which then reacts with the ester. wikipedia.org For the synthesis of a molecule like this compound, a modified approach or a subsequent reaction would be necessary. For instance, a Kulinkovich-type reaction could be employed to generate a cyclopropanol (B106826) derivative that is then further elaborated to the target structure. The original reaction involves the reaction of an ester with a Grignard reagent like ethylmagnesium bromide to form a titanacyclopropane. organic-chemistry.orgorgsyn.org This intermediate can be considered a 1,2-dicarbanion equivalent. organic-chemistry.org

While a direct, one-step synthesis of this compound via a classic Kulinkovich reaction from a simple ester is not straightforward, the principles of this reaction, particularly the generation of reactive titanium-mediated species, are influential in the development of novel synthetic methods for cyclopropyl-containing molecules. nih.gov

Stereoselective Reduction of Carbonyl Precursors

When the target molecule contains a stereocenter, as is the case with this compound, the development of stereoselective synthetic methods is of paramount importance. The reduction of the prochiral ketone, 1-cyclopropylbutan-1-one, offers a direct route to the chiral alcohol.

Asymmetric Reduction of 1-Cyclopropylbutan-1-one to Enantiopure this compound

The asymmetric reduction of prochiral ketones is a well-established and powerful strategy for the synthesis of enantiomerically enriched secondary alcohols. This can be achieved using chiral reducing agents or through catalytic hydrogenation or transfer hydrogenation with a chiral catalyst.

A common approach involves the use of chiral borane (B79455) reagents, such as those derived from (-)-α-pinene (Alpine Borane) or the Corey-Bakshi-Shibata (CBS) catalyst. The CBS reduction, for example, utilizes a chiral oxazaborolidine catalyst to activate a borane reducing agent (like borane-dimethyl sulfide (B99878) complex) and deliver a hydride to one face of the ketone, leading to the formation of one enantiomer of the alcohol in excess.

The enantioselectivity of these reductions is highly dependent on the steric and electronic properties of the ketone substrate and the specific chiral catalyst and reaction conditions employed.

KetoneCatalyst/ReagentProduct
1-Cyclopropylbutan-1-oneChiral Oxazaborolidine (CBS) catalyst and BH₃·SMe₂(R)- or (S)-1-Cyclopropylbutan-1-ol

The development of highly efficient and selective catalysts for the reduction of ketones like 1-cyclopropylbutan-1-one is an active area of research, driven by the demand for enantiopure building blocks in the pharmaceutical and fine chemical industries.

Chemoselective Reduction of Ester Derivatives to the Primary Alcohol

The synthesis of this compound is not directly achieved through the reduction of a simple ester derivative, as this would typically yield a primary alcohol, 1-cyclopropylbutanol, which is a structural isomer. However, the principles of chemoselective ester reduction are fundamental in multistep syntheses where an ester group might be present elsewhere in a more complex precursor.

Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for the reduction of esters to their corresponding primary alcohols. harvard.edu LiAlH₄ is a non-selective reagent, reducing a wide array of functional groups. harvard.edu For instances requiring greater selectivity, where an ester must be reduced in the presence of other sensitive functionalities (e.g., carboxylic acids, amides), Lithium Borohydride (LiBH₄) is a milder and more selective choice. harvard.edu

A notable method for forming cyclopropanols from esters is the Kulinkovich reaction. This reaction utilizes a titanium(IV) isopropoxide catalyst and a Grignard reagent, such as ethylmagnesium bromide, to convert esters into 1-substituted cyclopropanols in high yields. organic-chemistry.org While this would produce a derivative, it highlights a specialized transformation of esters to access the cyclopropanol motif.

Table 1: General Conditions for Chemoselective Ester Reduction

Reducing AgentTypical SubstrateProductCommon SolventKey Characteristics
Lithium Aluminum Hydride (LiAlH₄)Alkyl EstersPrimary AlcoholsDiethyl ether, THFPowerful, non-selective, reduces most carbonyls. harvard.edu
Lithium Borohydride (LiBH₄)Alkyl EstersPrimary AlcoholsTHF, Diethyl etherMilder than LiAlH₄; selective for esters/lactones in the presence of acids or amides. harvard.edu
Titanium(IV) isopropoxide / EtMgBr (Kulinkovich Reaction)Carboxylic Esters1-Substituted CyclopropanolsTHFForms the cyclopropane (B1198618) ring from the ester. organic-chemistry.org

Exploration of Chemical Reactivity and Mechanistic Pathways of 1 Cyclopropylbutan 1 Ol

Reactions at the Hydroxyl Moiety

The hydroxyl group of 1-cyclopropylbutan-1-ol serves as a prime site for synthetic modifications, enabling its conversion into other functional groups and facilitating its use as a versatile intermediate in organic synthesis.

Oxidation Reactions to Carbonyl Compounds (e.g., Dess-Martin Periodinane)

The oxidation of the secondary alcohol in this compound to its corresponding ketone, 1-cyclopropylbutan-1-one (B1266937), is a fundamental transformation. nih.gov A variety of oxidizing agents can accomplish this, with Dess-Martin periodinane (DMP) being a notable example due to its mild and selective nature. wikipedia.orgwikipedia.org

The Dess-Martin oxidation is carried out under neutral pH and at room temperature, which is advantageous for substrates sensitive to harsher conditions. wikipedia.orgwikipedia.org The reaction proceeds by the displacement of an acetate (B1210297) ligand on the hypervalent iodine reagent by the alcohol. A subsequent deprotonation of the α-hydrogen by the displaced acetate ion facilitates the collapse of the intermediate, yielding the ketone, iodinane, and acetic acid. youtube.com This method is highly chemoselective, tolerating a wide range of other functional groups. wikipedia.org

Other common oxidizing agents for converting secondary alcohols to ketones include chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), as well as potassium permanganate (B83412) (KMnO₄) and sodium dichromate (Na₂Cr₂O₇). libretexts.orgdocbrown.info However, these reagents are generally more aggressive and less selective than DMP. wikipedia.orgwikipedia.org Pyridinium chlorochromate (PCC) is another milder alternative that can effectively oxidize secondary alcohols to ketones. libretexts.org

Table 1: Comparison of Oxidizing Agents for the Conversion of Secondary Alcohols to Ketones

Oxidizing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Dess-Martin Periodinane (DMP)Room temperature, neutral pH, chlorinated solventsMild, high yield, short reaction times, high chemoselectivityCostly, potentially explosive
Chromic Acid (Jones Reagent)Aqueous sulfuric acidReadily availableHarsh, acidic conditions, generates chromium waste
Potassium Permanganate (KMnO₄)Basic or acidic conditions, heatStrong oxidizing agentCan lead to over-oxidation and side reactions
Pyridinium Chlorochromate (PCC)Anhydrous CH₂Cl₂Milder than chromic acid, stops at the ketone stageCarcinogenic chromium reagent

Derivatization for Further Synthetic Transformations (e.g., Halogenation, Esterification)

The hydroxyl group of this compound can be readily converted into other functional groups, such as halides and esters, to facilitate further synthetic steps.

Halogenation: The conversion of the alcohol to an alkyl halide is a common transformation. This can be achieved using various reagents. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding 1-chloro- or 1-bromocyclopropylbutane, respectively. These reactions typically proceed via the formation of a good leaving group (e.g., a chlorosulfite or phosphite (B83602) ester), which is then displaced by the halide ion in an Sₙ2 or Sₙ1 type mechanism, depending on the substrate and reaction conditions.

Esterification: Esterification of this compound can be accomplished through reaction with a carboxylic acid or its derivative, such as an acid chloride or anhydride. The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a classic method. Alternatively, reaction with an acid chloride or anhydride, often in the presence of a base like pyridine, provides a more reactive pathway to the corresponding ester. Another important derivatization is the formation of sulfonate esters, such as tosylates (by reacting with p-toluenesulfonyl chloride) or mesylates (with methanesulfonyl chloride). These sulfonate esters are excellent leaving groups and are frequently used in substitution and elimination reactions.

Cyclopropyl (B3062369) Ring Transformations and Rearrangements

The strained three-membered ring of this compound is susceptible to a variety of transformations, often leading to ring-opened or rearranged products. These reactions are typically initiated by the generation of a reactive intermediate adjacent to the cyclopropyl group.

Acid-Catalyzed Rearrangements of Cyclopropanols to Ring-Expanded Products

Cyclopropylcarbinyl systems, such as the one present in this compound, are known to undergo fascinating rearrangements under acidic conditions. Protonation of the hydroxyl group followed by the loss of water generates a cyclopropylcarbinyl cation. This cation is highly unstable and can rearrange through several pathways. One common pathway involves the expansion of the cyclopropyl ring to form a cyclobutyl cation, which can then be trapped by a nucleophile or lose a proton to form an alkene. Alternatively, the cyclopropylcarbinyl cation can undergo ring-opening to form a homoallylic cation, leading to the formation of acyclic products. The specific outcome of these rearrangements is highly dependent on the substitution pattern of the cyclopropylcarbinol and the reaction conditions. For instance, the synthesis of 1-hydroxycyclopropanecarboxylic acid involves reactions under acidic conditions, highlighting the stability of the cyclopropyl ring under specific controlled environments. google.com

Radical-Mediated Ring-Opening Pathways

The cyclopropylcarbinyl radical, which can be generated from this compound through various radical initiation methods, is also known to undergo rapid ring-opening. This process is a very fast and irreversible unimolecular rearrangement that yields the corresponding homoallylic radical. The driving force for this ring-opening is the relief of the significant ring strain of the cyclopropane (B1198618) ring. The resulting homoallylic radical can then participate in subsequent radical reactions, such as hydrogen atom abstraction or addition to a multiple bond. The rate of this ring-opening is so fast that it is often used as a "radical clock" to time other radical reactions.

Metal-Catalyzed Isomerizations Involving the Cyclopropyl Ring

Transition metals can catalyze a variety of isomerizations and rearrangements of cyclopropyl-containing compounds. For this compound, metal catalysts could potentially interact with the hydroxyl group or the cyclopropyl ring to promote unique transformations. For example, rhodium(I) catalysts are known to catalyze the isomerization of cyclopropylcarbinols to homoallylic alcohols. This process is thought to proceed through an oxidative addition of the C-C bond of the cyclopropane ring to the metal center, followed by a β-hydride elimination and reductive elimination. Other metals, such as palladium and nickel, can also catalyze ring-opening reactions of cyclopropyl groups, often leading to the formation of diene or enone systems, depending on the substrate and the presence of other functional groups.

Stereochemical Aspects of Reactivity

The stereochemistry of this compound is a critical determinant of its reactivity. The presence of a chiral center at the carbinol carbon (C1), which is directly attached to the rigid cyclopropyl ring, imposes significant stereochemical control on various transformations. This control manifests as both diastereoselectivity in reactions at other sites within the molecule and enantioselectivity in reactions occurring at the chiral center itself.

Diastereoselectivity in Reactions of Chiral this compound

When chiral this compound is used as a substrate in reactions that create new stereocenters, the existing chirality at C1 can direct the stereochemical outcome. This phenomenon, known as diastereoselectivity, is particularly pronounced in reactions where the hydroxyl group can act as a directing group. The rigidity of the cyclopropyl group helps to hold the molecule in a conformation that favors the approach of reagents from one face over the other.

A prominent example of this is seen in reactions on derivatives of analogous alkenyl cyclopropyl carbinols, such as directed cyclopropanations and epoxidations. acs.orgnih.gov In these cases, the hydroxyl group coordinates to the metal-based reagent, delivering it to the nearby double bond from a specific face of the molecule. This results in the formation of one diastereomer in high preference over others. For instance, in Simmons-Smith cyclopropanation reactions of alkenyl cyclopropyl carbinol derivatives, the reaction proceeds to give the corresponding bicyclopropanes as a single diastereomer. acs.org This high level of control is attributed to the directing power of the hydroxyl group, which overrides other steric factors. nih.gov

The same principle applies to vanadium-catalyzed epoxidations, where the hydroxyl group directs the epoxidizing agent to the proximate face of the C=C bond, yielding cyclopropyl oxiranes with excellent diastereomeric purity. acs.org The stereochemical information from the carbinol center is effectively transferred to the newly formed stereocenters of the epoxide.

Research on various substituted alkenyl cyclopropyl carbinols demonstrates that this directing effect is a general feature. The table below summarizes the high diastereoselectivity achieved in directed reactions of analogous systems, which serves as a model for the expected reactivity of derivatives of this compound that contain an alkenyl moiety.

EntrySubstrate TypeReactionReagentDiastereomeric Ratio (d.r.)Reference
1Alkenyl cyclopropyl carbinolSimmons-Smith CyclopropanationEt₂Zn, CH₂I₂>99:1 acs.orgnih.gov
2Alkenyl cyclopropyl carbinolEpoxidationVO(acac)₂, t-BuOOH>99:1 acs.org
3Alkenyl cyclopropyl methyl etherSimmons-Smith CyclopropanationEt₂Zn, CH₂I₂>99:1 nih.gov
4Alkenyl cyclopropyl esterSimmons-Smith CyclopropanationEt₂Zn, CH₂I₂>99:1 acs.org

This table presents data from analogous systems to illustrate the principle of diastereoselectivity, as specific data for this compound derivatives was not available in the cited literature.

Enantioselectivity in Transformations Involving the Chiral Center

Transformations that directly involve the chiral carbinol center of this compound can proceed with a high degree of stereocontrol, leading to enantiomerically enriched or pure products. A key mechanistic pathway that governs this reactivity is the nucleophilic substitution at the quaternary carbon stereocenter of its derivatives. nih.govnih.gov

When derivatives of cyclopropyl carbinols (such as ethers) are treated with a Lewis acid and a nucleophile, they can undergo a stereoinvertive substitution. nih.govnih.gov This process occurs with an inversion of the configuration at the chiral carbon. The mechanism is believed to proceed through the formation of a non-classical carbocation known as a bicyclobutonium ion. The Lewis acid assists in the departure of the leaving group (e.g., an alkoxide), and the subsequent attack of the nucleophile occurs from the face opposite to the departing group, resulting in a predictable inversion of stereochemistry. nih.gov

This stereoinvertive pathway provides a powerful method for converting a single enantiomer of a this compound derivative into the opposite enantiomer of a new product. For example, the azidation of stereodefined cyclopropyl methyl ethers using trimethylsilyl (B98337) azide (B81097) (TMSN₃) and a Lewis acid catalyst proceeds with high to excellent diastereoselectivity, yielding tertiary azides with an inverted configuration. nih.gov

The scope of this reaction has been explored with various nucleophiles and substituted cyclopropyl carbinol ethers, demonstrating its utility in preparing a range of acyclic tertiary alkyl halides and azides with excellent stereopurity. nih.govnih.gov The table below showcases the results for such stereoinvertive substitutions on analogous cyclopropyl carbinol systems.

EntrySubstrate (Derivative of)NucleophileProductDiastereoselectivity (at reaction center)Reference
1Cyclopropyl carbinol methyl etherTMSN₃Tertiary Azideup to >20:1 (Inversion) nih.gov
2Cyclopropyl carbinol methyl etherTMSBrTertiary Bromideup to >20:1 (Inversion) nih.govnih.gov
3Cyclopropyl carbinol methyl etherDMPSClTertiary Chlorideup to >20:1 (Inversion) nih.govnih.gov

This table is based on data for analogous cyclopropyl carbinol derivatives to illustrate the principle of enantioselective transformations via stereoinvertive substitution. DMPSCl is chlorobis(dimethylphenylsilyl)methane.

This predictable control over the stereochemical outcome at the C1 center is a cornerstone of the synthetic utility of chiral cyclopropyl carbinols like this compound, allowing for the synthesis of complex, stereodefined molecules. epfl.chrsc.org

Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of 1-cyclopropylbutan-1-ol. It provides detailed information about the molecule's atomic connectivity and three-dimensional structure. Both ¹H and ¹³C NMR spectra offer distinct and complementary data crucial for conformational and configurational analysis.

In a typical ¹H NMR spectrum, the protons of the cyclopropyl (B3062369) group produce complex multiplets in the upfield region, generally between 0.2 and 1.0 ppm. The methine proton (the one attached to the carbon bearing the hydroxyl group) is a key diagnostic signal, often appearing as a multiplet around 3.0-3.5 ppm due to coupling with adjacent protons. The protons of the n-butyl group exhibit characteristic chemical shifts; the methylene (B1212753) group alpha to the hydroxyl group is the most deshielded, while the terminal methyl group appears as a triplet around 0.9 ppm.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atom bonded to the hydroxyl group (C1) is typically found in the 70-75 ppm region. The carbons of the cyclopropyl ring have characteristic upfield chemical shifts, while the carbons of the butyl chain can be assigned based on their distance from the electron-withdrawing hydroxyl group. docbrown.info Advanced two-dimensional NMR techniques, such as COSY and HSQC, can be utilized to unequivocally assign all proton and carbon signals and to determine the molecule's conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH -OH~3.2 (m)-
C H-OH-~73
Cyclopropyl H 0.2-0.8 (m)-
Cyclopropyl C H₂-~5
Cyclopropyl C H-~16
α-C H₂~1.5 (m)~36
β-C H₂~1.4 (m)~28
γ-C H₃~0.9 (t)~14

Note: Values are estimates based on typical chemical shifts for similar structural motifs. Actual values may vary based on solvent and experimental conditions. (m = multiplet, t = triplet)

Mass Spectrometry for Fragmentation Pattern Elucidation and Mechanistic Insights

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for studying its fragmentation pathways. This information is critical for confirming the compound's identity and can offer insights into reaction mechanisms.

Upon electron ionization (EI), the this compound molecule forms a molecular ion ([M]⁺•) with a mass-to-charge ratio (m/z) corresponding to its molecular weight of 114.19. nih.gov However, this molecular ion is often unstable and undergoes fragmentation. A common fragmentation pathway for alcohols is the loss of a water molecule (H₂O, 18 Da), which would result in a peak at m/z 96. docbrown.infolibretexts.org

Another significant fragmentation process is alpha-cleavage, where the bond adjacent to the oxygen atom breaks. This can occur in two ways for this compound:

Loss of the butyl radical (•C₄H₉) to form a stable cyclopropyl-containing oxonium ion at m/z 57.

Loss of the cyclopropyl radical (•C₃H₅) to form a butyl-containing oxonium ion at m/z 73.

The relative intensities of these fragment ions in the mass spectrum provide a unique fingerprint for the molecule. The base peak, the most abundant ion, is often the result of the most stable fragment formed. For primary alcohols like butan-1-ol, a fragment from the loss of water is often prominent. docbrown.infolibretexts.org

Table 2: Predicted Major Mass Spectral Fragments for this compound

m/z Value Proposed Fragment Ion Origin
114[C₇H₁₄O]⁺•Molecular Ion
96[C₇H₁₂]⁺•[M - H₂O]⁺•
73[C₄H₉O]⁺[M - C₃H₅]⁺ (α-cleavage)
57[C₄H₉]⁺ or [C₃H₅O]⁺[M - C₃H₅O]⁺ or [M - C₄H₉]⁺ (α-cleavage)

Infrared and Raman Spectroscopy for Vibrational Mode Analysis in Reaction Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing its vibrational modes. These methods are highly effective for monitoring chemical transformations in reaction studies.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

A strong, broad band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadening is due to intermolecular hydrogen bonding.

C-H stretching vibrations from the butyl group and the cyclopropyl ring appear in the 2850-3000 cm⁻¹ range. The cyclopropyl C-H stretches may also appear at slightly higher frequencies (~3100 cm⁻¹).

A strong band corresponding to the C-O stretching vibration, typically found in the 1050-1200 cm⁻¹ region.

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency Range (cm⁻¹) Expected Intensity
O-H Stretch3200-3600Strong, Broad
Cyclopropyl C-H Stretch~3100Medium
Alkyl C-H Stretch2850-2960Strong
C-O Stretch1050-1200Strong
Cyclopropyl Ring Deformation~1020Medium

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination

The carbon atom bonded to the hydroxyl group in this compound is a stereocenter, meaning the molecule is chiral and can exist as two non-superimposable mirror images called enantiomers ((R)- and (S)-1-cyclopropylbutan-1-ol). Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are specifically designed to analyze and differentiate between enantiomers.

CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. mdpi.com An equimolar (racemic) mixture of the two enantiomers will not produce a CD signal. However, a non-racemic sample will exhibit a characteristic CD spectrum, and the intensity of the signal is directly proportional to the enantiomeric excess (ee) of the sample.

The two enantiomers of this compound will produce CD spectra that are perfect mirror images of one another. Therefore, by measuring the CD spectrum of a sample and comparing it to the spectrum of a pure enantiomer, one can determine both the absolute configuration (R or S) of the major enantiomer present and its enantiomeric excess. nih.gov This makes CD spectroscopy an invaluable tool in the context of asymmetric synthesis or chiral resolution of this compound.

Table 4: Principles of Chiroptical Spectroscopy for this compound Enantiomers

Property (R)-1-cyclopropylbutan-1-ol (S)-1-cyclopropylbutan-1-ol Racemic Mixture
CD Spectrum Non-zero, specific patternMirror image of the (R)-enantiomer's spectrumNo CD signal
Optical Rotation ([α]) Specific value (e.g., +x)Equal and opposite value (e.g., -x)Zero

Theoretical and Computational Investigations of 1 Cyclopropylbutan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 1-cyclopropylbutan-1-ol, focusing on its electronic structure and the relative stabilities of its conformers. The presence of a chiral center at the carbinol carbon (C1) and the unique electronic nature of the cyclopropyl (B3062369) group, which can exhibit properties akin to a double bond, create a complex conformational space.

A study on the structurally related cyclopropyl methyl ketone revealed that the s-cis conformation, where the carbonyl group is cis to the cyclopropyl ring, is the most stable. uwlax.edu By analogy, it is predicted that the most stable conformers of this compound will have the propyl group oriented in a staggered arrangement relative to the substituents on the carbinol carbon, and the hydroxyl group positioned to minimize steric hindrance while maximizing favorable electronic interactions with the cyclopropyl ring.

Table 1: Predicted Relative Energies of this compound Conformers

ConformerDihedral Angle (°)*Relative Energy (kcal/mol)Population (%)
Anti-periplanar1800.0065
Synclinal (Gauche)601.2020
Anticlinal1200.8015

*Dihedral angle defined by the H-C1-C(cyclopropyl)-C(ring) atoms. Note: This data is hypothetical and based on theoretical principles of conformational analysis for similar molecules.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of reactions involving this compound. Of particular interest are oxidation reactions, which are characteristic of secondary alcohols, and reactions involving the cyclopropyl group, which can undergo ring-opening under certain conditions.

DFT calculations can be employed to map the potential energy surface for a given reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For instance, in the oxidation of this compound to the corresponding ketone, 1-cyclopropylbutan-1-one (B1266937), DFT can elucidate the mechanism of hydride transfer to an oxidizing agent. The calculations would provide the activation energy for this process, offering insights into the reaction kinetics.

Furthermore, the unique electronic properties of the cyclopropyl group can influence reaction pathways. The cyclopropylcarbinyl cation, which could potentially form as an intermediate in acid-catalyzed reactions, is known to be highly stabilized and can undergo facile rearrangements. DFT studies can predict the likelihood of such rearrangements versus direct substitution or elimination pathways. researchgate.net

Table 2: Calculated Activation Energies for a Hypothetical Oxidation Reaction of this compound

Reaction StepMethod/Basis SetSolvent ModelActivation Energy (kcal/mol)
Hydride TransferB3LYP/6-31G(d)PCM (Water)15.2
Proton TransferB3LYP/6-31G(d)PCM (Water)5.8

Note: This data is hypothetical and based on typical values for DFT calculations on alcohol oxidation.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound in a solvent, typically water, providing a picture of intermolecular interactions over time. These simulations are crucial for understanding solvation, which can significantly impact reactivity and conformational preferences.

In an aqueous environment, the hydroxyl group of this compound will act as both a hydrogen bond donor and acceptor, forming a network of hydrogen bonds with surrounding water molecules. MD simulations can quantify the average number of hydrogen bonds, their lifetimes, and the spatial distribution of water molecules around the solute. nih.gov The hydrophobic cyclopropyl and propyl groups will influence the local water structure, leading to a hydrophobic hydration shell.

The insights from MD simulations are valuable for interpreting experimental observations and for refining the parameters used in other computational models, such as continuum solvent models in DFT calculations.

Table 3: Simulated Hydrogen Bonding Properties of this compound in Water

PropertyAverage Value
H-bonds (as donor)1.1
H-bonds (as acceptor)2.3
H-bond Lifetime (ps)3.5
First Solvation Shell Radius (Å)3.5

Note: This data is hypothetical and based on typical values from MD simulations of secondary alcohols in water.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters for this compound, which can then be compared with experimental data for structure verification. The most commonly predicted spectra are Nuclear Magnetic Resonance (NMR) spectra.

Using methods like Gauge-Independent Atomic Orbital (GIAO) in conjunction with DFT, it is possible to calculate the magnetic shielding tensors for each nucleus and, from these, the ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the molecular geometry, so accurate conformational analysis is a prerequisite. mdpi.com By performing a Boltzmann-weighted average of the chemical shifts over the most stable conformers, a theoretical spectrum can be generated that should closely match the experimental one.

Discrepancies between predicted and experimental spectra can point to deficiencies in the computational model or provide a more nuanced understanding of the molecule's structure and dynamics in solution.

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C1 (Carbinol)75.23.45 (m)
C(cyclopropyl, C1-attached)15.80.95 (m)
C(cyclopropyl, methylene)3.50.40 (m), 0.55 (m)
C(propyl, C2)34.11.55 (m)
C(propyl, C3)19.31.40 (m)
C(propyl, C4)14.20.90 (t)
OH-1.80 (d)

Note: This data is hypothetical and based on established chemical shift prediction methodologies and typical values for similar functional groups. mdpi.comnih.gov

Applications of 1 Cyclopropylbutan 1 Ol As a Versatile Synthetic Building Block

Role in the Total Synthesis of Complex Natural Products

The cyclopropyl (B3062369) group is a recurring motif in a diverse array of naturally occurring compounds, including terpenes and fatty acid metabolites. marquette.edu Consequently, synthetic intermediates containing the cyclopropylcarbinol unit, the core of 1-cyclopropylbutan-1-ol, are instrumental in the total synthesis of such molecules. A notable example is the synthesis of ambruticin, where an asymmetric intramolecular diazoester cyclopropanation was employed to construct a key cyclopropane-containing fragment. marquette.edu

Methodologies for creating substituted cyclopropanes are critical in these synthetic campaigns. For instance, the diastereoselective Simmons-Smith cyclopropanation of chiral allylic alcohols is a powerful technique for introducing the cyclopropane (B1198618) ring with high stereocontrol. marquette.edu Furthermore, the development of synthetic routes to complex molecules like the gibberellins (B7789140) has involved intricate steps to form functionalized ring systems, where cyclopropyl intermediates can serve as precursors to more complex carbocyclic frameworks. oregonstate.edu The strategic placement of the cyclopropyl group, as would be possible using a building block like this compound, allows chemists to access unique chemical space and construct challenging natural product architectures. nih.gov

Utilization in the Preparation of Pheromone Analogs

Cyclopropane rings are not only present in complex natural products but also in pheromones, which are crucial for chemical communication between organisms. marquette.edu The synthesis of analogs of these signaling molecules is important for studying their biological function and for potential use in pest management. The rigid structure of the cyclopropane ring makes it an attractive component for preparing analogs with specific conformations.

The synthesis of (-)-112, a natural product isolated from Anthopleura pacific, showcases the application of cyclopropane chemistry in this area. marquette.edu While the original synthesis did not start from this compound itself, it employed strategies to construct a cyclopropane ring that is central to the molecule's structure. Building blocks like this compound are ideal starting points for creating a library of pheromone analogs, where the butyl chain and the cyclopropyl group can be systematically modified to probe structure-activity relationships.

Precursor in the Development of Novel Organic Methodologies

The unique electronic nature and ring strain of the cyclopropyl group make compounds like this compound excellent substrates for developing and testing new synthetic reactions. The cyclopropylcarbinyl moiety can undergo a variety of fascinating transformations, including ring-opening reactions and rearrangements, providing access to other valuable carbocyclic systems.

Research into the selective rearrangement of homoallyl or cyclobutyl cations to cyclopropylcarbinyl cations highlights the intricate reactivity of these systems. marquette.edu Moreover, modern transition-metal-catalyzed reactions have been developed to functionalize the otherwise inert C-H bonds of cyclopropanes. For example, palladium(0)-catalyzed C-H bond functionalization represents a powerful method for creating complex molecules from simple cyclopropyl precursors. researchgate.net Using this compound in such studies allows for the exploration of how substituent groups (like the hydroxyl and butyl groups) influence the course and efficiency of these novel transformations.

Integration into Scaffolds for Synthetic Medicinal Chemistry Research

In medicinal chemistry, the cyclopropane ring is considered a "privileged scaffold". researchgate.net Its incorporation into drug candidates can lead to significant improvements in pharmacological properties, including enhanced potency, greater selectivity, improved metabolic stability, and favorable lipophilicity, while maintaining or improving binding to biological targets. nih.govresearchgate.net The cyclopropyl group acts as a rigid, non-polar spacer and can serve as a "bioisostere" for other groups like a gem-dimethyl or a vinyl group.

The 1-cyclopropylbutanol moiety is therefore a highly attractive fragment for integration into new molecular entities (NMEs). The unique three-dimensional shape of the cyclobutane (B1203170) ring, a structure accessible from cyclopropylcarbinyl precursors, also offers distinct advantages in drug design. nih.gov Drug molecules containing cyclopropyl rings are being investigated for a wide range of diseases, including cancer, infections, and cardiovascular diseases. nih.gov By using this compound as a starting material, medicinal chemists can readily synthesize novel scaffolds that explore new regions of chemical space in the quest for next-generation therapeutics. researchgate.net

Summary of Applications

Field Role of Cyclopropylbutanol Moiety Key Benefit
Total Synthesis Core structural unit for natural products. marquette.edu Access to complex and rigid molecular architectures.
Pheromone Analogs Building block for creating structural variants. marquette.edu Enables study of structure-activity relationships.
Methodology Development Substrate for testing new chemical reactions. researchgate.net Probes unique reactivity of strained rings.

| Medicinal Chemistry | "Privileged scaffold" in drug design. researchgate.net | Improves potency, selectivity, and metabolic stability. nih.gov |

Design and Synthesis of Advanced Materials Incorporating the Cyclopropylbutanol Moiety

While the primary applications of this compound have been in organic synthesis and medicinal chemistry, its structural features suggest potential for use in the design of advanced materials. The rigidity and defined geometry of the cyclopropane ring are desirable attributes for creating ordered molecular assemblies, such as liquid crystals or organic polymers with specific conformational properties.

The hydroxyl group of this compound provides a convenient handle for polymerization or for grafting the molecule onto surfaces to create functionalized materials. The cyclopropyl group itself can be designed to act as a responsive element; under certain conditions (e.g., catalytic activation), the strained ring can open, potentially leading to cross-linking in a polymer matrix or a change in the material's bulk properties. Although this area is less explored, the unique combination of a reactive functional group and a rigid, strained carbocycle makes this compound and related structures promising candidates for the development of novel functional materials.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 1-cyclopropylbutan-1-ol with high purity?

  • Methodology : The compound can be synthesized via cyclopropanation of allylic alcohols using the Simmons-Smith reaction (using Zn/Cu couples and diiodomethane). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Characterization requires 1^1H/13^13C NMR to confirm cyclopropane ring integrity and alcohol functionality . For new compounds, elemental analysis or HRMS must validate purity (>95%) .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : 1^1H NMR to identify cyclopropane protons (δ 0.5–1.5 ppm) and alcohol proton (δ 1.5–2.5 ppm). 13^13C NMR confirms cyclopropane carbons (δ 10–20 ppm).
  • IR : O-H stretch (~3200–3600 cm1^{-1}) and cyclopropane ring vibrations (~800–1000 cm1^{-1}).
  • X-ray crystallography (if crystalline) resolves stereochemistry and bond angles .

Q. What solvent systems are optimal for studying the solubility of this compound?

  • Methodology : Test solubility in polar (water, ethanol) and nonpolar solvents (hexane, toluene). Use thermodynamic models (e.g., Wilson or NRTL equations) to predict activity coefficients in mixtures, accounting for cyclopropane ring strain and hydrogen bonding . Experimental validation via cloud-point titration or gravimetric analysis is recommended.

Advanced Research Questions

Q. How can stereochemical challenges in the synthesis of this compound be addressed?

  • Methodology : Cyclopropane ring strain may lead to unintended stereoisomers. Employ chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazaborolidine catalysts) during cyclopropanation. Monitor enantiomeric excess via chiral HPLC or polarimetry. Computational modeling (DFT) can predict transition-state geometries to optimize stereoselectivity .

Q. What strategies resolve contradictions between experimental and computational reactivity data for this compound?

  • Methodology : Discrepancies in nucleophilic substitution rates (e.g., SN2 vs. SN1 pathways) may arise from solvent effects or ring strain. Re-evaluate computational parameters (solvation models, basis sets) and validate with kinetic experiments (e.g., stopped-flow spectroscopy). Compare activation energies from Arrhenius plots with DFT-derived values .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodology : Design accelerated degradation studies:

  • pH stability : Incubate in buffers (pH 1–13) at 25°C and 40°C. Monitor decomposition via LC-MS.
  • Thermal stability : Use TGA/DSC to identify decomposition thresholds. Kinetic modeling (e.g., Arrhenius equation) predicts shelf life .

Q. What role does this compound play in modulating enzyme activity, and how can this be mechanistically studied?

  • Methodology : Use enzyme inhibition assays (e.g., cytochrome P450 isoforms) with IC50_{50} determination. Pair kinetic studies with molecular docking simulations (AutoDock Vina) to identify binding sites. Validate with site-directed mutagenesis of suspected active residues .

Methodological Best Practices

  • Reproducibility : Document reaction conditions (catalyst loading, solvent ratios) and purification steps in detail, per journal guidelines .
  • Safety : Use fume hoods for handling volatile reagents; refer to SDS for PPE requirements (gloves, goggles) .
  • Data Integrity : Archive raw spectral data and computational input files for peer review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.